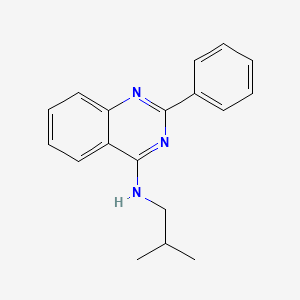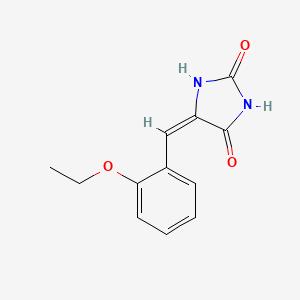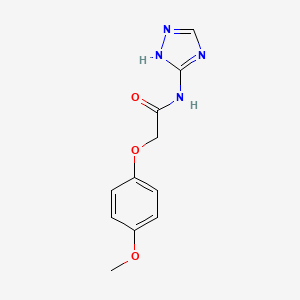![molecular formula C23H22N6O B5609909 4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)
4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of pyrazole and pyridazine derivatives involves multistep reactions, including cyclocondensation, deprotonation, alkylation, and hydrazinolysis. These processes are designed to yield compounds with specific functional groups that contribute to their biological activity. The synthesis process emphasizes the importance of reaction conditions, such as the concentration of NaOH, reaction temperature, and choice of solvent, which significantly affect the yield and purity of the final product (Xinlin, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole and pyridazine derivatives, including their isomers, is characterized by X-ray crystallography, revealing complex sheet and chain formations through hydrogen bonding. These structures exhibit polarized molecular-electronic configurations, crucial for understanding the compound's reactivity and interaction with biological targets (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents, leading to the formation of diverse derivatives with potential biological activities. These reactions include cyclocondensation with hydrazine hydrate, reaction with alkyl halides, and transformation into fused heterocyclic systems, demonstrating the compounds' versatility in chemical synthesis and the potential for generating a wide range of biological activities (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as crystallinity, solubility, and melting points, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The detailed analysis of molecular structures through spectroscopic methods, such as FT-IR and NMR, alongside DFT calculations, provides insights into the compounds' stability and reactivity (Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming derivatives, and interactions with biological targets, are crucial for the development of therapeutic agents. Molecular docking studies, combined with spectral and structural investigations, help predict the interaction of these compounds with biological targets, offering a basis for their potential antimicrobial and antiviral activities (Sivakumar et al., 2020).
Zukünftige Richtungen
The future directions for the study of “4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide” could include further exploration of its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its potential applications in pharmaceuticals and other fields could be investigated .
Eigenschaften
IUPAC Name |
4-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)26-20-12-10-19(11-13-20)25-21-14-15-22(28-27-21)29-17-5-16-24-29/h1-3,5-7,10-17H,4,8-9H2,(H,25,27)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHDVBTVMHGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
![(4aR*,7aS*)-1-ethyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5609855.png)

![2-{3-oxo-3-[4-(4-pyridinyl)-1,4-diazepan-1-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5609876.png)

![3-[({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5609892.png)
![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)
